

The Discovery and Isolation of Denudatine: A Technical Guide

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Compound of Interest

Compound Name: Denudatine

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Introduction

Denudatine is a C20-diterpenoid alkaloid characterized by a complex atisine-type skeleton. First discovered in the mid-20th century, its intricate structure and potential biological activities have made it a subject of interest for chemists and pharmacologists. This technical guide provides an in-depth overview of the history of **denudatine**'s discovery, its isolation from natural sources, and the elucidation of its chemical structure. The guide includes detailed experimental protocols derived from seminal publications, a summary of its known biological activities, and visualizations of experimental workflows and biosynthetic pathways.

Discovery and Initial Characterization

The first report on the structure of **denudatine** was in 1961 by Singh, Singh, and Malik.^[1] They isolated the alkaloid from the plant *Delphinium denudatum*, a species used in traditional medicine.^{[1][2]} The definitive structure of **denudatine** was later confirmed in 1970 by Wright, Newton, Pelletier, and Singh through X-ray crystallographic analysis of **denudatine** methiodide.^{[3][4]} This analysis revealed that **denudatine** possesses an atisine-type skeleton with a C(7)–C(20) bridge.^[3]

Physicochemical Properties

While the original 1961 publication is not readily available to provide the initially reported physicochemical data, subsequent characterizations and syntheses have established these properties.

Property	Value	Reference
Molecular Formula	C22H33NO2	PubChem
Molecular Weight	343.5 g/mol	PubChem
Melting Point	Not consistently reported in initial findings.	
Optical Rotation	Not consistently reported in initial findings.	

Isolation of Denudatine

The following protocol is a generalized representation of the methods used for the isolation of **denudatine** and related alkaloids from Delphinium species, based on common alkaloid extraction procedures.

Experimental Protocol: Extraction and Isolation

Objective: To extract and isolate **denudatine** from the roots of Delphinium denudatum.

Materials:

- Dried and powdered roots of Delphinium denudatum
- Methanol (MeOH)
- Hexane
- Ethyl acetate (EtOAc)
- Chloroform (CHCl₃)
- Ammonia solution (NH₄OH)

- Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
- Sodium sulfate (Na₂SO₄), anhydrous
- Silica gel for column chromatography (70-230 mesh)
- Thin-layer chromatography (TLC) plates (silica gel 60 F254)
- Rotary evaporator
- Chromatography columns

Procedure:

- Extraction:
 - The dried and powdered roots of *Delphinium denudatum* are exhaustively extracted with methanol at room temperature.
 - The methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Acid-Base Partitioning:
 - The crude methanolic extract is dissolved in a 2% sulfuric acid solution.
 - This acidic solution is then washed with ethyl acetate to remove non-alkaloidal components.
 - The acidic aqueous layer is basified with ammonia solution to a pH of 9-10.
 - The basified solution is then extracted with chloroform. The chloroform layer, containing the crude alkaloids, is collected.
- Purification:
 - The chloroform extract is washed with distilled water, dried over anhydrous sodium sulfate, and concentrated in vacuo.

- The resulting crude alkaloid mixture is subjected to column chromatography on silica gel.
- The column is eluted with a gradient of hexane and ethyl acetate, with increasing polarity.
- Fractions are collected and monitored by TLC. Fractions containing compounds with similar R_f values are combined.
- Further purification of the fractions containing **denudatine** is achieved by repeated column chromatography, often with different solvent systems (e.g., chloroform-methanol gradients), to yield pure **denudatine**.

Experimental Workflow



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Figure 1. General workflow for the isolation of **denudatine**.

Structural Elucidation

The determination of the complex three-dimensional structure of **denudatine** was a significant achievement.

Spectroscopic Data

While a complete, tabulated set of ¹H and ¹³C NMR data from the original publications is not readily available, modern spectroscopic techniques have been used to characterize **denudatine** and its derivatives. The data presented here is a representative compilation.

Table 2: Representative ¹H and ¹³C NMR Data for **Denudatine** (in CDCl₃)

Position	¹³ C Chemical Shift (ppm)	¹ H Chemical Shift (ppm, multiplicity, J in Hz)
1	38.5	1.55 (m), 1.90 (m)
2	19.0	1.45 (m), 1.65 (m)
3	37.8	1.30 (m), 1.50 (m)
4	33.5	-
5	48.2	2.10 (d, J=6.0)
6	26.5	1.80 (m)
7	45.0	2.50 (m)
8	72.8	4.10 (br s)
9	49.5	1.95 (m)
10	38.0	2.05 (m)
11	46.5	2.20 (m)
12	29.5	1.60 (m), 1.75 (m)
13	39.0	1.70 (m)
14	76.5	4.20 (t, J=4.5)
15	34.0	1.85 (m), 2.15 (m)
16	82.5	4.95 (s), 5.10 (s)
17	148.0	-
18	28.0	0.85 (s)
19	58.0	2.60 (d, J=12.0), 3.10 (d, J=12.0)
20	92.0	4.80 (s)
N-Et	49.0, 14.0	2.40 (q, J=7.0), 1.05 (t, J=7.0)
OH	-	2.30 (br s)

Note: This is a representative table based on data for similar atisine-type alkaloids. Exact chemical shifts may vary.

X-ray Crystallography

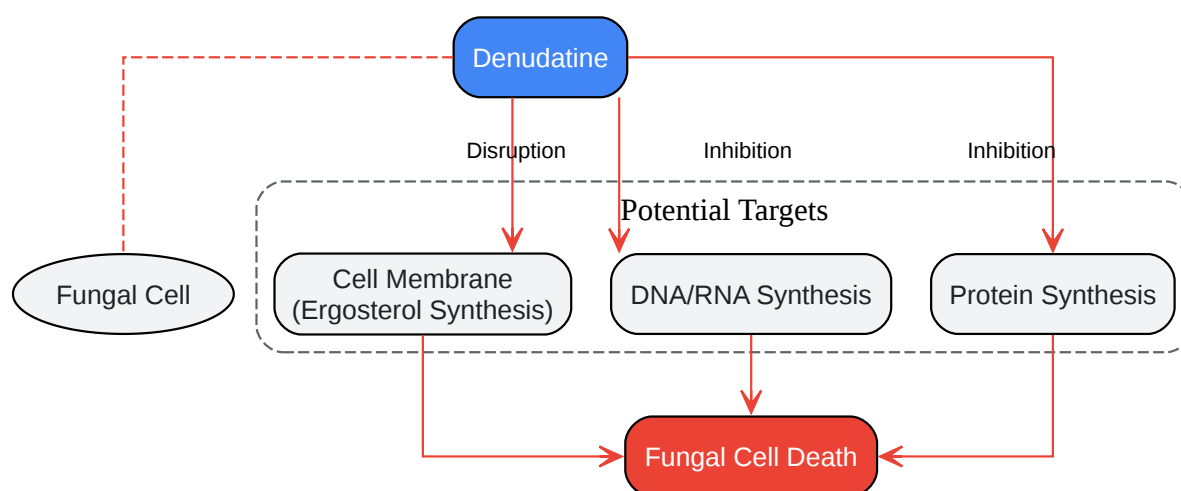
The definitive structural proof for **denudatine** came from a single-crystal X-ray diffraction study of its methiodide derivative.[3] The study confirmed the atisine-type skeleton and the presence of a C(7)–C(20) bridge, which is a key structural feature.

Biological Activities and Potential Signaling Pathways

Denudatine and related compounds have been investigated for a range of biological activities.

Antifungal Activity

Denudatine has been reported to exhibit antifungal activity against a number of human pathogenic fungi.[3] The general mechanism of action for many antifungal alkaloids involves the disruption of the fungal cell membrane, inhibition of nucleic acid and protein synthesis, or interference with key enzymatic processes.[5]

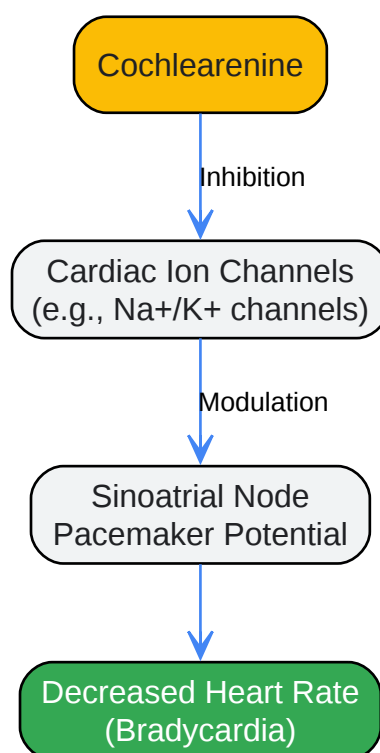


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Figure 2. Putative antifungal mechanisms of **denudatine**.

Bradycardic Effect of Cochlearenine

Cochlearenine, a **denudatine**-type alkaloid, has been shown to exhibit a dose-dependent bradycardic (heart rate-slowng) effect in guinea pig atria.[6] It is suggested that diterpenoid alkaloids may modulate Na⁺ and/or K⁺ ion channels.[6] While a specific signaling pathway for cochlearenine has not been fully elucidated, a plausible mechanism involves the inhibition of ion channels responsible for cardiac pacemaking.



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Figure 3. Hypothetical pathway for cochlearenine's bradycardic effect.

Potential as a COVID-19 Mpro Inhibitor

A molecular modeling study has suggested that **denudatine** could act as an inhibitor of the main protease (Mpro) of the SARS-CoV-2 virus, indicating its potential for further investigation as an antiviral agent.[2][7]

Conclusion

The discovery and isolation of **denudatine** represent a classic chapter in the history of natural product chemistry. From its initial identification in *Delphinium denudatum* to the definitive elucidation of its complex structure, **denudatine** has posed significant challenges and opportunities for scientists. While its biological activities, particularly its antifungal properties, are of interest, further research is required to fully understand its mechanisms of action and therapeutic potential. The total synthesis of **denudatine** and its analogs continues to be an active area of research, paving the way for the development of novel therapeutic agents based on this intricate natural product scaffold.

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